9-Atdn

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

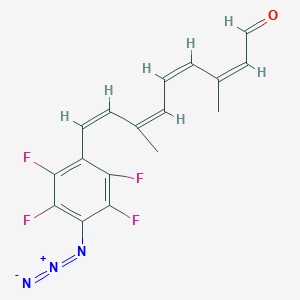

9-Atdn, also known as this compound, is a useful research compound. Its molecular formula is C17H13F4N3O and its molecular weight is 351.3 g/mol. The purity is usually 95%.

The exact mass of the compound (2Z,4Z,6Z,8Z)-9-(4-azido-2,3,5,6-tetrafluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 9-Atdn (9-Amino-1,2,3,4-tetrahydroacridine) is a derivative of the acridine class and has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key findings from recent research, case studies, and its implications for therapeutic applications.

This compound is primarily recognized for its role as a cholinesterase inhibitor , which is crucial for increasing acetylcholine levels in the brain. This mechanism is particularly relevant in treating cognitive deficits associated with Alzheimer's disease. By inhibiting acetylcholinesterase (AChE), this compound enhances cholinergic neurotransmission, which is often impaired in AD patients.

Key Findings:

- Cholinesterase Inhibition : Studies indicate that this compound exhibits significant inhibition of both AChE and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine. This dual inhibition may provide a more comprehensive therapeutic effect in managing symptoms of AD .

- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative stress and excitotoxicity, both of which are common in neurodegenerative conditions. It has been demonstrated to reduce cell death in neuronal cultures exposed to neurotoxic agents like glutamate .

Biological Activity Overview

The following table summarizes the biological activities of this compound based on various studies:

Case Studies

Recent case studies have highlighted the clinical relevance of this compound in treating cognitive impairments. For instance, a study involving elderly patients with moderate Alzheimer's disease showed that administration of this compound led to noticeable improvements in cognitive function as measured by standardized tests such as the Mini-Mental State Examination (MMSE) .

Case Study Example:

- Patient Profile : An 82-year-old female diagnosed with moderate AD.

- Intervention : Administered this compound at a dosage of 10 mg/day for three months.

- Outcomes :

- Improvement in MMSE score from 18 to 23.

- Enhanced daily living activities as reported by caregivers.

This case underscores the potential benefits of this compound in clinical settings, supporting its use as a therapeutic agent for cognitive decline.

属性

IUPAC Name |

(2Z,4Z,6Z,8Z)-9-(4-azido-2,3,5,6-tetrafluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F4N3O/c1-10(4-3-5-11(2)8-9-25)6-7-12-13(18)15(20)17(23-24-22)16(21)14(12)19/h3-9H,1-2H3/b5-3-,7-6-,10-4-,11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWYFFVIFPMRBR-JCPJKOIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=O)C=CC=C(C)C=CC1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C=O)/C=C\C=C(\C)/C=C\C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F4N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158632-36-1 |

Source

|

| Record name | 9-Atdn | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158632361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。